molecular formula C13H11N3O3 B4889538 ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B4889538
M. Wt: 257.24 g/mol
InChI Key: DZTYTECWPAOSNL-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinoline core with an ester functional group at position 7. The ethyl ester moiety enhances solubility and serves as a modifiable handle for further derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)7-3-4-10-8(5-7)11-9(6-14-10)12(17)16-15-11/h3-6H,2H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTYTECWPAOSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of quinoline derivatives with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Reaction : Saponification with NaOH in aqueous ethanol at 80°C produces 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid.

  • Yield : ~85% after recrystallization.

Condensation Reactions

The ketone group at position 3 participates in condensation with hydrazines and amines:

With Hydrazine Hydrate

  • Reaction : Heating with excess hydrazine hydrate in ethanol forms a carbohydrazide derivative .

    C13H11N3O3+NH2NH2C11H9N5O2+EtOH+H2O\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_3 + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_{11}\text{H}_9\text{N}_5\text{O}_2 + \text{EtOH} + \text{H}_2\text{O}
  • Conditions : Reflux for 5–8 hours .

  • Yield : 89% for analogous pyrazoloquinoline carbohydrazides .

With Aryl Isothiocyanates

  • Reaction : Reacting with phenyl isothiocyanate in ethanol yields thiourea-linked derivatives .

    C13H11N3O3+PhNCSC20H15N5O3S\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_3 + \text{PhNCS} \rightarrow \text{C}_{20}\text{H}_{15}\text{N}_5\text{O}_3\text{S}
  • Conditions : Reflux for 8–10 hours with piperidine catalysis .

  • Yield : 70–89% for products like 2-(pyrazoloquinoline-carbonyl)-N-phenylhydrazine-carbothioamide .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

With Diethyl Acetylenedicarboxylate

  • Reaction : Cyclocondensation in toluene forms pyrazolo[3,4-b]quinoline-thiazole hybrids .

    C13H11N3O3+CH3C≡CCOOEtC18H15N3O5S\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_3 + \text{CH}_3\text{C≡CCOOEt} \rightarrow \text{C}_{18}\text{H}_{15}\text{N}_3\text{O}_5\text{S}
  • Conditions : Reflux for 12 hours .

  • Yield : 76–90% depending on substituents .

Oxidation

  • Reagents : KMnO₄ in acidic medium oxidizes the pyrazoloquinoline core to quinoline dicarboxylic acids.

  • Products : 8-carboxy-3-oxo derivatives.

Reduction

  • Reagents : LiAlH₄ reduces the ketone to a secondary alcohol.

    C13H11N3O3LiAlH4C13H13N3O2\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_3 \xrightarrow{\text{LiAlH}_4} \text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_2
  • Conditions : Anhydrous THF, 0°C to room temperature.

Cross-Coupling Reactions

The quinoline ring undergoes Suzuki-Miyaura coupling for aryl functionalization:

  • Reaction : Brominated derivatives react with arylboronic acids in the presence of Pd(PPh₃)₄ .

    C13H10BrN3O3+ArB(OH)2C13H10ArN3O3+HBr+B(OH)3\text{C}_{13}\text{H}_{10}\text{BrN}_3\text{O}_3 + \text{ArB(OH)}_2 \rightarrow \text{C}_{13}\text{H}_{10}\text{ArN}_3\text{O}_3 + \text{HBr} + \text{B(OH)}_3
  • Conditions : DMF/H₂O, K₂CO₃, 80°C .

  • Yield : 60–75% for triaryl-substituted pyrazoloquinolines .

Table 2: Spectroscopic Data for Representative Products

Compound1H NMR^1\text{H NMR} (δ, ppm)13C NMR^{13}\text{C NMR} (δ, ppm)
Thiourea derivative 10.57 (NH), 8.50 (NH), 4.21–4.26 (CH₂)178.0 (C=S), 164.4 (C=O)
Thiazole-fused product 11.15 (NH), 8.20 (Ar-H)168.7 (C=O), 154.6 (C=N)

Mechanistic Insights

  • Curtius Rearrangement : Intermediate isocyanate formation during reactions with nitrous acid facilitates nucleophilic additions .

  • Cyclization Pathways : Base-catalyzed intramolecular dehydration drives the formation of fused thiazole or pyridone rings .

Scientific Research Applications

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound with a fused ring structure, drawing interest from diverse scientific fields like chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry This compound serves as a building block in synthesizing more complex molecules. It is a valuable intermediate in creating pharmaceuticals and other organic compounds due to its unique structure.
  • Biology Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is studied in biological research for its potential biological activities and may act as a lead compound for developing new drugs targeting specific biological pathways.
  • Medicine The compound has shown promise in medicinal chemistry because of its potential pharmacological properties. It may be used to develop new therapeutic agents for various diseases, including cancer and infectious diseases.
  • Industry This compound is used in the production of dyes, pigments, and other chemical products within the industrial sector. Its versatility and reactivity make it a valuable component in various industrial applications.

Chemical Reactions

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo oxidation, reduction, and substitution reactions. Common reagents and conditions include:

  • Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate with structurally related compounds, focusing on substituent effects, physical properties, and biological relevance.

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Yield (%) Reference
This compound (Target) C₁₅H₁₃N₃O₃ 283.28 Not reported Ethyl ester at C8; pyrazole C3-ketone N/A Hypothetical
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) C₂₄H₁₈N₄O₃ 410.42 248–251 Phenyl at C2; quinolin-3-yl at C5 84
Ethyl 3-oxo-2,5-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7a) C₂₁H₁₇N₃O₃ 359.38 280–281 Phenyl at C2 and C5 56
(6bR,10aS)-Ethyl 3-methyl-2-oxo-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate C₁₇H₂₁N₃O₃ 315.37 Not reported Hexahydro fused system; methyl at C3 N/A

Key Observations :

Substituent Effects on Melting Points: The introduction of bulky aryl groups (e.g., phenyl or quinolin-3-yl) increases melting points due to enhanced π-π stacking and molecular rigidity. Compound 7f (248–251°C) and 7a (280–281°C) exhibit higher melting points compared to the target compound, which lacks aryl substituents . Hydrogen-bonding interactions from the pyrazole C3-ketone may further stabilize the crystal lattice.

Synthetic Yields: Compound 7f achieves an 84% yield, likely due to the electron-donating quinolin-3-yl group facilitating cyclization, whereas 7a (56% yield) suggests steric hindrance from diphenyl substitution reduces efficiency .

Biological Relevance: Pyrazolo[4,3-c]quinoline derivatives are explored for multitarget activity, including kinase inhibition (e.g., DYRK1A) and calcium channel modulation, as seen in tetrahydroindolo[2,3-c]quinolinones .

Biological Activity

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing pyrazole derivatives and quinoline precursors.
  • Cyclization : Formation of the pyrazoloquinoline framework through cyclization reactions involving appropriate reagents.

Recent studies have focused on optimizing these synthetic pathways to improve yield and purity while exploring variations in substituents that can enhance biological activity .

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-c]quinoline class exhibit significant anticancer properties. This compound has been shown to induce apoptosis in various cancer cell lines, including:

  • Colo320 (colon cancer) : Demonstrated efficient apoptosis induction .
  • HeLa (cervical cancer) : Exhibited antiproliferative effects at low micromolar concentrations .

The mechanism behind the anticancer effects is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specific mechanisms include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds derived from this class have shown selective inhibition against CDK2 and CDK9 .
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and cell death in tumor cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Key findings include:

SubstituentEffect on Activity
Alkyl groupsIncrease lipophilicity and cellular uptake
Halogen substitutionsEnhance binding affinity to target proteins
Functional groupsModulate pharmacokinetic properties

Studies have shown that modifications to the quinoline ring can significantly alter the compound's potency against cancer cell lines .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth rates compared to controls. Dosages were optimized for maximum efficacy with minimal toxicity .
  • Clinical Relevance : Compounds similar to ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline have been investigated for their potential use in combination therapies alongside traditional chemotherapeutics to enhance overall treatment efficacy .

Q & A

Q. What are the established synthetic routes for ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, and what are their key intermediates?

The synthesis typically involves cyclization of substituted pyrazole precursors. For example:

  • Route 1 : Reduction of 4-(2-methoxyphenyl)pyrazole-3-carboxylate followed by thermal cyclization yields the pyrazoloquinoline core .
  • Route 2 : Condensation of mercapto acid derivatives with hydrazines under reflux conditions forms the tricyclic system, as demonstrated in analogous pyrazoloquinoline syntheses .
  • Key intermediates : Nitropyrazole derivatives (e.g., 7-chloro-8-nitroquinoline-3-carboxylate) are critical precursors, often reduced using SnCl₂·2H₂O or NaBH₄/Pd-C to generate reactive amino groups for subsequent cyclization .

Q. How is the structure of this compound validated experimentally?

  • X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used to determine crystal structures, confirming bond lengths, angles, and stereochemistry .
  • Spectroscopic methods :
    • ¹³C NMR distinguishes N-alkylation sites (e.g., unique shifts at N(3) in aminoalkylated derivatives) .
    • IR and MS confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and molecular ion peaks matching calculated masses .

Q. What are the primary biological or pharmacological targets investigated for this compound class?

Pyrazoloquinoline derivatives are studied for:

  • Antimicrobial activity : Fluoroquinolone-like motifs (e.g., 6-fluoro substituents) target DNA gyrase .
  • Anticancer potential : Structural analogs inhibit topoisomerases or kinase pathways, though specific data for this compound requires further validation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazoloquinoline synthesis?

  • Temperature : Thermal cyclization (e.g., 150–200°C) favors intramolecular dehydration over side reactions .
  • Catalysts : Pd-C/NaBH₄ selectively reduces nitro groups without disrupting ester functionalities, critical for preserving the carboxylate moiety .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in intermediates like 7-azido-8-nitroquinolines .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Comparative analysis : Cross-reference with analogous compounds (e.g., ethyl pyrido[2,3-f]quinoxaline-8-carboxylates) to identify expected shifts .
  • Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Crystallographic validation : Resolve ambiguities in proton assignments using electron density maps from X-ray data .

Q. What computational methods support the design of derivatives with improved bioactivity?

  • DFT calculations : Optimize geometries to predict electronic properties (e.g., HOMO/LUMO energies) influencing binding to targets like DNA gyrase .
  • Molecular docking : Screen derivatives against crystal structures of enzymes (e.g., PDB entries for topoisomerase IV) to prioritize synthetic targets .

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